4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
The compound 4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one features a tetrahydroquinazolin-2(1H)-one core substituted with a pyridin-3-ylmethyl group at position 1 and a 3-nitrophenylacetylthio moiety at position 2. The tetrahydroquinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(16-6-3-7-17(11-16)26(29)30)14-31-21-18-8-1-2-9-19(18)25(22(28)24-21)13-15-5-4-10-23-12-15/h3-7,10-12H,1-2,8-9,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZRFXXZODRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core structure with a pyridine moiety and a nitrophenyl substituent. The presence of sulfur in the thioether linkage enhances its reactivity and potential biological interactions.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 357.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of cancer cell proliferation through the induction of apoptosis in various cancer lines, including breast and prostate cancer cells. The mechanism was attributed to the modulation of key signaling pathways such as the PI3K/Akt pathway .
Case Study: Antitumor Efficacy
A study involving the administration of similar quinazolinone derivatives showed a reduction in tumor size in xenograft models, with a noted increase in apoptotic markers such as caspase-3 activation and PARP cleavage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Enzyme Inhibition
In vitro studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
The proposed mechanism of action involves the compound's ability to interact with cellular receptors and enzymes:
Comparison with Similar Compounds
Structural and Physical Properties
The target compound shares structural similarities with quinazolinone derivatives reported in , which vary in substituents on the oxoethylthio group and the quinazolinone nitrogen. Key comparisons include:
- Substituent Effects: The 3-nitrophenyl group (as in the target compound and 5a) is electron-withdrawing, which may enhance stability and receptor binding compared to electron-donating groups (e.g., 4-methoxyphenyl in 7a) .
Structure-Activity Relationships (SAR)
- Nitro Group Position : The 3-nitro substitution (target compound, 5a) may enhance receptor affinity compared to para-substituted analogs (e.g., 4-chlorophenyl in 4a), as seen in ’s MAO-B inhibitors with 3-nitrophenyl groups .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
- Methodological Answer : The synthesis involves three key steps:
Quinazolinone Core Formation : Cyclocondensation of thiourea derivatives with carbonyl compounds (e.g., 3-nitrophenylglyoxal) under acidic conditions to form the tetrahydroquinazolin-2(1H)-one scaffold .
Thioether Linkage Introduction : React the quinazolinone intermediate with a thiol-containing reagent (e.g., 2-(3-nitrophenyl)-2-oxoethyl mercaptan) via nucleophilic substitution or oxidative coupling. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 medium at 70–80°C enhance yield .
Pyridinylmethyl Group Attachment : Alkylation using 3-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .
Validation : Monitor reaction progress via TLC and confirm purity via recrystallization (e.g., aqueous acetic acid) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and pyridinyl groups) and methylene/methyl signals (δ 2.5–4.5 ppm). Compare with analogous compounds in –6 .
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for quinazolinone and nitro groups), S-C vibrations (~650 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Data Table :
| Technique | Key Peaks/Features | Reference Compound Example |
|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (nitrophenyl aromatic protons) | |
| IR | 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric) |
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data caused by tautomerism?
- Methodological Answer : Thione-thiol tautomerism (common in thioether-linked compounds) may lead to split NMR peaks or unexpected IR bands. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow tautomeric interconversion and resolve distinct signals .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict dominant tautomeric forms and compare with experimental data .
- X-ray Crystallography : Resolve solid-state structure to confirm the dominant form .
Design an experiment to optimize the thioether bond formation yield.
- Methodological Answer :
Use a Design of Experiments (DoE) approach:
- Variables : Solvent (DMF vs. PEG-400), catalyst (Bleaching Earth Clay vs. Et₃N), temperature (50–90°C), and reaction time (1–4 hrs).
- Response : Yield (%) quantified via HPLC.
Example Table :
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Optimal (Reference) | BEC, pH 12.5 | PEG-400 | 80 | 78 |
| Alternative | Et₃N | DMF | 70 | 52 |
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies :
Conditions : Expose the compound to light (ICH Q1B), humidity (75% RH), and temperatures (25°C, 40°C) for 1–3 months.
Analysis : Monitor degradation via HPLC (peak area reduction) and FTIR (new bands indicating oxidation/hydrolysis).
Reference : Adapt protocols from environmental fate studies in , focusing on abiotic transformations .
Q. What strategies are recommended for probing the reaction mechanism of key synthetic steps?
- Methodological Answer :
- Isotopic Labeling : Use 18O-labeled reagents to track carbonyl group participation in cyclocondensation .
- Kinetic Studies : Measure rate constants under varying concentrations/pH to infer rate-determining steps.
- Computational Studies : Perform DFT calculations (e.g., using Gaussian) to model transition states and intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols (CLSI guidelines) .
- Control Variables : Account for solvent effects (DMSO vs. saline) and compound purity (>95% via HPLC).
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
